Bz(4-Me)(-5)Ribf2Ac3F(b)-thymin-1-yl
Beschreibung
The compound Bz(4-Me)(-5)Ribf2Ac3F(b)-thymin-1-yl is a structurally complex molecule featuring a benzoyl (Bz) group substituted with a methyl group at the 4-position, a ribofuranose (Ribf) moiety with acetyl (Ac) and fluorine (F) modifications at specific positions, and a thymine base linked via a unique stereochemical configuration. The presence of fluorine and acetyl groups may enhance metabolic stability and binding affinity, while the 4-methylbenzoyl group could influence lipophilicity and intermolecular interactions .
Eigenschaften
Molekularformel |
C20H21FN2O7 |
|---|---|
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C20H21FN2O7/c1-10-4-6-13(7-5-10)19(26)28-9-14-15(21)16(29-12(3)24)18(30-14)23-8-11(2)17(25)22-20(23)27/h4-8,14-16,18H,9H2,1-3H3,(H,22,25,27)/t14-,15-,16-,18-/m1/s1 |
InChI-Schlüssel |
TXXRHUTWCBKSOC-YFHUEUNASA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C(=O)NC3=O)C)OC(=O)C)F |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)C)OC(=O)C)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bz(4-Me)(-5)Ribf2Ac3F(b)-thymin-1-yl typically involves multiple steps, starting with the preparation of the benzene ring substituted with a methyl group. This can be achieved through Friedel-Crafts alkylation, where benzene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The ribofuranose moiety is then introduced through a glycosylation reaction, where a protected ribofuranose derivative reacts with the benzene ring under acidic conditions.
The introduction of fluorine atoms into the ribofuranose moiety can be accomplished using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The final step involves the coupling of the thymine base to the ribofuranose moiety, which can be achieved through a nucleophilic substitution reaction using a suitable leaving group such as a halide.
Industrial Production Methods
Industrial production of Bz(4-Me)(-5)Ribf2Ac3F(b)-thymin-1-yl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Bz(4-Me)(-5)Ribf2Ac3F(b)-thymin-1-yl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace leaving groups like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Bz(4-Me)(-5)Ribf2Ac3F(b)-thymin-1-yl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of nucleic acid interactions and as a probe for investigating DNA and RNA structures.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Bz(4-Me)(-5)Ribf2Ac3F(b)-thymin-1-yl involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. In the case of nucleic acids, the compound can intercalate between base pairs, disrupting the normal structure and function of DNA or RNA. These interactions can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
The following comparison is based on structural analogs and substituent effects described in the evidence, focusing on physicochemical properties, spectroscopic behavior, and biological activity.
Structural and Physicochemical Comparisons
Key analogs from include imidazolone derivatives with benzothiophene or benzofuran cores. These compounds share functional group similarities (e.g., methylthio, morpholino) that influence melting points and solubility:
| Compound | Core Structure | Substituents | Melting Point (°C) | Yield (%) | Key Spectral Data (HRMS m/z) |
|---|---|---|---|---|---|
| 3b | Benzo[b]thiophene | Methylthio | 260–263 | 90 | 289.0483 |
| 3c | Benzofuran | Methylthio | 168–171 | 89 | 273.0701 |
| 5a | Benzo[b]thiophene | Piperidine | 275–277 | — | 312.1173 |
| 5b | Benzo[b]thiophene | Morpholino | 292–294 | — | — |
Key Observations :
- Core Structure Impact : Benzothiophene derivatives (3b, 5a, 5b) exhibit higher melting points than benzofuran analogs (3c), likely due to increased aromatic stacking and sulfur-mediated interactions .
- Substituent Effects: Bulkier groups (piperidine, morpholino) further elevate melting points compared to methylthio, suggesting enhanced crystallinity from hydrogen bonding .
Substituent Effects on Spectroscopic Properties
highlights how electron-donating (e.g., 4-Me) and electron-withdrawing groups (e.g., 4-NO₂) alter NMR chemical shifts:
- 4-Methyl (4-Me) : Causes shielding of protons on adjacent aromatic rings (e.g., H–C13 and H–C15 shifted upfield in ¹H NMR due to inductive effects) .
- 4-Methoxy (4-OMe): Combines inductive withdrawal and resonance donation, leading to pronounced shielding in ¹³C NMR for carbons near the substituent .
For Bz(4-Me)(-5)Ribf2Ac3F(b)-thymin-1-yl, the 4-methylbenzoyl group would likely shield nearby protons (e.g., ribofuranose H–C2/C3) in ¹H NMR, while fluorine substitution could deshield nuclei due to its electronegativity, as seen in fluorinated chalcones () .
Implications for Bz(4-Me)(-5)Ribf2Ac3F(b)-thymin-1-yl :
- The 4-methyl group may reduce biological selectivity compared to electron-withdrawing substituents (e.g., Br, OMe), as seen in compound 5 .
Crystallographic and Conformational Analysis
reveals that 4-Me substituents reduce molecular planarity compared to 4-OMe analogs, influencing packing motifs (e.g., paddle-wheel dimers in 4-Me vs. planar stacking in 4-OMe) . For Bz(4-Me)(-5)Ribf2Ac3F(b)-thymin-1-yl , steric hindrance from the 4-methyl group may disrupt crystallinity, necessitating co-crystallization strategies for structural studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
